REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH:11]3[CH2:14][CH2:13][CH2:12]3)=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.[Br:15]Br>C(Cl)Cl>[Br:15][C:10]1[N:9]=[C:8]([CH:11]2[CH2:14][CH2:13][CH2:12]2)[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]=12
|
Name
|
|
Quantity
|
0.75 g
|
Type
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reactant
|
Smiles
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ClC=1C=2N(C=CN1)C(=NC2)C2CCC2
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Name
|
|
Quantity
|
90 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Type
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CUSTOM
|
Details
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To a clear, vigorously stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
towards the end of the addition
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure at rt
|
Type
|
ADDITION
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Details
|
The mixture was diluted with H2O (˜20 mL)
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Type
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EXTRACTION
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Details
|
extracted with DCM (3×80 mL)
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Type
|
WASH
|
Details
|
The organic layers were washed (satd aq NaHCO3, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (50 g cartridge, 100% DCM)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(N2C1C(=NC=C2)Cl)C2CCC2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |